molecular formula C15H21N3O B11744600 3-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)phenol

3-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)phenol

Cat. No.: B11744600
M. Wt: 259.35 g/mol
InChI Key: MVRGRLANSPDMKX-UHFFFAOYSA-N
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Description

3-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)phenol is an organic compound that belongs to the class of phenols and pyrazoles. This compound is characterized by the presence of a hydroxyl group (-OH) attached to a benzene ring and a pyrazole ring substituted with methyl and isobutyl groups. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-keto ester or diketone under acidic or basic conditions.

    Substitution Reactions: The methyl and isobutyl groups are introduced to the pyrazole ring through alkylation reactions using appropriate alkyl halides.

    Aminomethylation: The aminomethyl group is introduced by reacting the substituted pyrazole with formaldehyde and a secondary amine.

    Phenol Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the phenol can undergo oxidation to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products

    Oxidation: Quinones

    Reduction: Alcohols or amines

    Substitution: Nitro, sulfo, or halo derivatives

Scientific Research Applications

3-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)phenol has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anti-tumor properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and biological activities.

    Industry: Used in the production of polymers, adhesives, and coatings due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)phenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may influence signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Phenol Derivatives: Compounds like 2-methylphenol and 4-methylphenol.

    Pyrazole Derivatives: Compounds like 1-phenyl-3-methyl-1H-pyrazole and 3,5-dimethyl-1H-pyrazole.

Uniqueness

3-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)phenol is unique due to the combination of its phenol and pyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

3-[[[5-methyl-1-(2-methylpropyl)pyrazol-3-yl]amino]methyl]phenol

InChI

InChI=1S/C15H21N3O/c1-11(2)10-18-12(3)7-15(17-18)16-9-13-5-4-6-14(19)8-13/h4-8,11,19H,9-10H2,1-3H3,(H,16,17)

InChI Key

MVRGRLANSPDMKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(C)C)NCC2=CC(=CC=C2)O

Origin of Product

United States

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